[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone
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Overview
Description
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 6-chloropyridine-3-carbonyl group and a 2-methylcyclopropylmethanone moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 6-chloropyridine-3-carbonyl chloride, which is then reacted with piperazine to form the piperazinyl intermediate. This intermediate is subsequently coupled with 2-methylcyclopropylmethanone under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
Uniqueness
Compared to similar compounds, [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is unique due to the presence of the 2-methylcyclopropylmethanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-8-12(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-13(16)17-9-11/h2-3,9-10,12H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZONHDNIGEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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